
Tricosane-2,5-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tricosane-2,5-diol is an organic compound with the molecular formula C23H48O2 It is a long-chain diol, meaning it contains two hydroxyl groups (-OH) attached to a 23-carbon alkane chain
准备方法
Synthetic Routes and Reaction Conditions: Tricosane-2,5-diol can be synthesized through the hydroxylation of tricosane, a 23-carbon alkane. One common method involves the use of osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO). The reaction typically occurs in a solvent like tetrahydrofuran (THF) at room temperature. The hydroxylation process introduces hydroxyl groups at the 2nd and 5th positions of the tricosane chain, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound may involve similar hydroxylation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound suitable for various applications .
化学反应分析
Types of Reactions: Tricosane-2,5-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as ketones or aldehydes.
Reduction: The compound can be reduced to form tricosane by removing the hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed:
Oxidation: Formation of tricosane-2,5-dione.
Reduction: Formation of tricosane.
Substitution: Formation of tricosane-2,5-dihalides.
科学研究应用
Tricosane-2,5-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in biological membranes and lipid metabolism.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
作用机制
The mechanism of action of tricosane-2,5-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups enable the compound to participate in hydrogen bonding and other intermolecular interactions, affecting the structure and function of biological membranes. Additionally, its long alkane chain allows it to integrate into lipid bilayers, potentially influencing membrane fluidity and permeability .
相似化合物的比较
Tricosane-1,23-diol: Another long-chain diol with hydroxyl groups at the terminal positions.
Docosane-2,5-diol: A similar compound with a 22-carbon chain.
Tetracosane-2,5-diol: A similar compound with a 24-carbon chain.
Uniqueness: Tricosane-2,5-diol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and physical properties. This positioning allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for various applications .
属性
CAS 编号 |
63125-81-5 |
|---|---|
分子式 |
C23H48O2 |
分子量 |
356.6 g/mol |
IUPAC 名称 |
tricosane-2,5-diol |
InChI |
InChI=1S/C23H48O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)21-20-22(2)24/h22-25H,3-21H2,1-2H3 |
InChI 键 |
OFVHMOQWHMADEW-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCC(CCC(C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


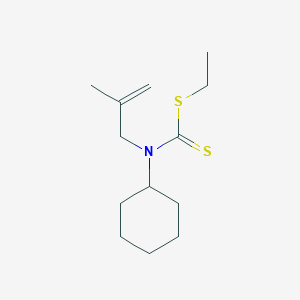
![3-Methyl-6,7-diphenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine](/img/structure/B14502702.png)
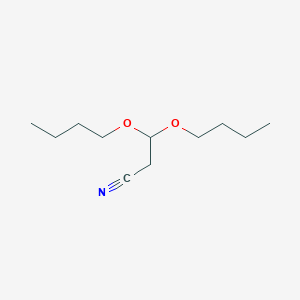
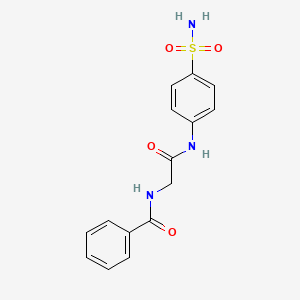
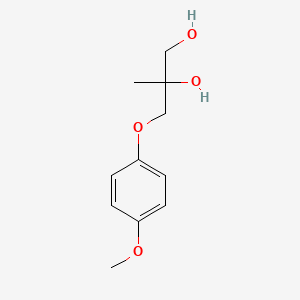
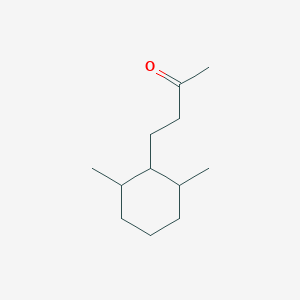
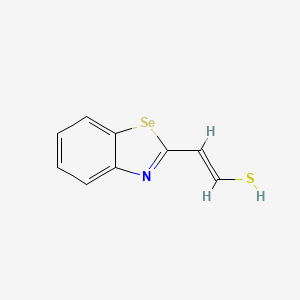
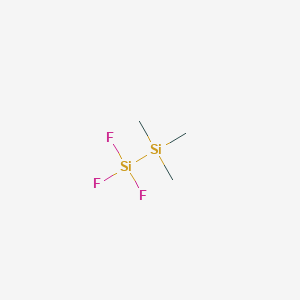
![1-[2,2-Dichloro-1-(4-ethoxyphenyl)propyl]-4-methoxybenzene](/img/structure/B14502734.png)

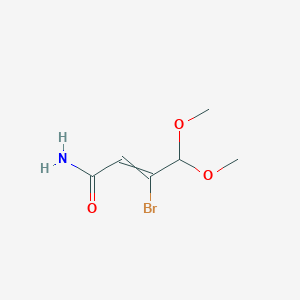
![4-[(1,3-Dithiolan-2-ylidene)amino]phenol](/img/structure/B14502776.png)


